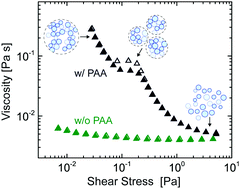Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions
Soft Matter Pub Date: 2021-03-08 DOI: 10.1039/D1SM00225B
Abstract
Microcapsules are commonly used in applications ranging from therapeutics to personal care products due to their ability to deliver encapsulated species through their porous shells. Here, we demonstrate a simple and scalable approach to fabricate microcapsules with porous shells by interfacial complexation of cellulose nanofibrils and oleylamine, and investigate the rheological properties of suspensions of the resulting microcapsules. The suspensions of neat capsules are viscous liquids whose viscosity increases with volume fraction according to a modified Kreiger–Dougherty relation with a maximum packing fraction of 0.74 and an intrinsic viscosity of 4.1. When polyacrylic acid (PAA) is added to the internal phase of the microcapsules, however, the suspensions become elastic and display yield stresses with power-law dependencies on capsule volume fraction and PAA concentration. The elasticity appears to originate from associative microcapsule interactions induced by PAA that is contained within and incorporated into the microcapsule shell. These results demonstrate that it is possible to tune the rheological properties of microcapsule suspensions by changing only the composition of the internal phase, thereby providing a novel method to tailor complex fluid rheology.


Recommended Literature
- [1] A pentaquinone based probe for relay recognition of F− and Cu2+ ions: sequential logic operations at the molecular level†
- [2] Light- and heat-triggered polyurethane based on dihydroxyl anthracene derivatives for self-healing applications†
- [3] Selective recognition and extraction of the uranyl ion from aqueous solutions with a recyclable chelating resin†
- [4] Studies on the analytical chemistry of hafnium and zirconium. Part I. A review of methods for the determination of hafnium and zirconium in admixture
- [5] Temperature-controlled synthesis and luminescent properties of two novel coordination polymers modeled by hexa-carboxylate ligand derived from cyclotriphosphazene†
- [6] Dual-functional melanin-based nanoliposomes for combined chemotherapy and photothermal therapy of pancreatic cancer
- [7] Current oscillations from bipolar nanopores for statistical monitoring of hydrogen evolution on a confined electrochemical catalyst†
- [8] Recent advances in MXene-based force sensors: a mini-review
- [9] Tetrabenzoporphyrins: synthetic developments and applications
- [10] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction

Journal Name:Soft Matter
Research Products
-
Nitric acid,phenylmethyl ester
CAS no.: 15285-42-4
-
CAS no.: 136088-69-2
-
CAS no.: 1596-13-0









